molecular formula C12H13ClF3N3 B2362780 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride CAS No. 1707714-60-0

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride

Cat. No.: B2362780
CAS No.: 1707714-60-0
M. Wt: 291.7
InChI Key: SKDNXVDLBWJERS-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride typically involves multiple steps. One common method starts with the reaction of 3-(trifluoromethyl)benzyl chloride with imidazole in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms the intermediate 1-[3-(trifluoromethyl)benzyl]-1H-imidazole, which is then further reacted with formaldehyde and ammonium chloride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole
  • 1-[3-(Trifluoromethyl)benzyl]-1H-pyrazole
  • 1-[3-(Trifluoromethyl)benzyl]-1H-triazole

Uniqueness

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride is unique due to its specific combination of the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-[[3-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)10-3-1-2-9(4-10)7-18-8-17-6-11(18)5-16;/h1-4,6,8H,5,7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDNXVDLBWJERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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